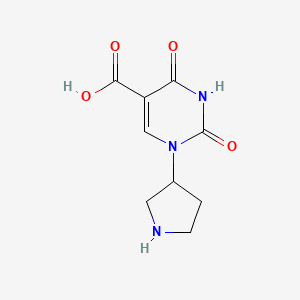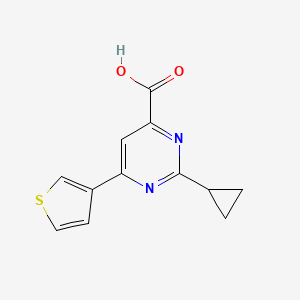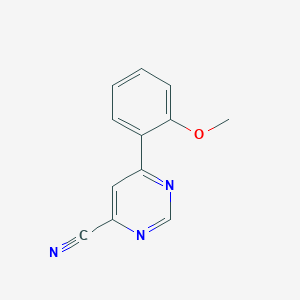![molecular formula C13H8BrN5O2S2 B14878754 2-{[(5-bromoimidazo[2,1-b][1,3]thiazol-6-yl)methyl]sulfanyl}-5-nitro-1H-benzimidazole](/img/structure/B14878754.png)
2-{[(5-bromoimidazo[2,1-b][1,3]thiazol-6-yl)methyl]sulfanyl}-5-nitro-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-6-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio) is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their wide range of biological activities and are used in various therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio) typically involves the nucleophilic substitution of a benzimidazole derivative. One common method involves the reaction of 5-nitro-1H-benzo[d]imidazole with a brominated thiol compound under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-6-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio) undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable base.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Bases like potassium carbonate or sodium hydroxide are commonly used in substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Formation of the corresponding amine.
Substitution: Replacement of the bromine atom with other functional groups.
Applications De Recherche Scientifique
5-bromo-6-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-bromo-6-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio) involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes. The nitro group plays a crucial role in its biological activity, often undergoing bioreduction to form reactive intermediates that interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-nitro-1H-benzo[d]imidazole: A precursor in the synthesis of the compound.
2-aminobenzimidazole: Another benzimidazole derivative with similar biological activities.
5-bromo-1H-benzo[d]imidazole: Shares structural similarities but differs in functional groups.
Uniqueness
5-bromo-6-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and nitro groups enhances its reactivity and potential as a therapeutic agent.
Propriétés
Formule moléculaire |
C13H8BrN5O2S2 |
|---|---|
Poids moléculaire |
410.3 g/mol |
Nom IUPAC |
5-bromo-6-[(6-nitro-1H-benzimidazol-2-yl)sulfanylmethyl]imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C13H8BrN5O2S2/c14-11-10(17-13-18(11)3-4-22-13)6-23-12-15-8-2-1-7(19(20)21)5-9(8)16-12/h1-5H,6H2,(H,15,16) |
Clé InChI |
VTVCSCOQSVMGSB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)SCC3=C(N4C=CSC4=N3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


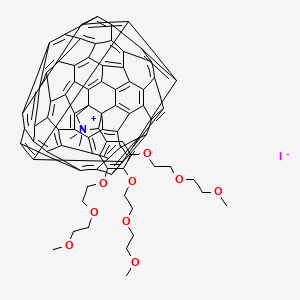

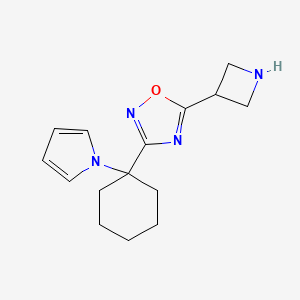
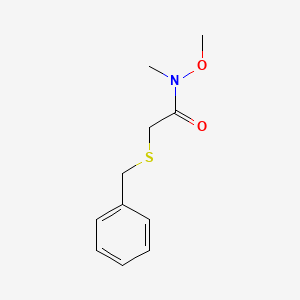

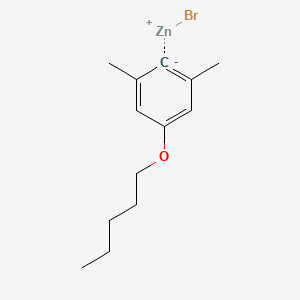

![4-[(4-methylpiperazine-1-carbonyl)amino]benzenesulfonyl Chloride](/img/structure/B14878723.png)
![3-Isopropylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14878725.png)
